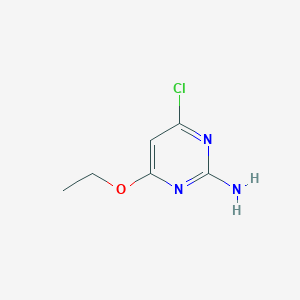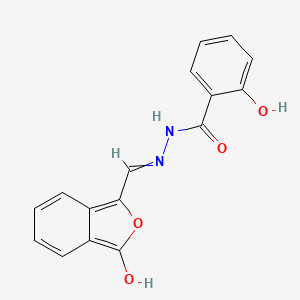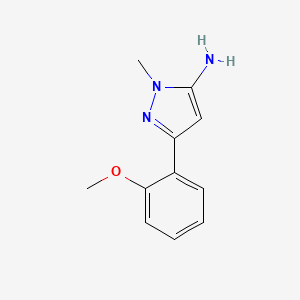
2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one, also known as 1H-1,2,4-triazol-3-ylmethyl-dihydronaphthalene-1(2H)-one, is an organic compound with a molecular formula of C10H10N2O. It is a colorless solid that has been widely studied and used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Triazole derivatives like the one mentioned are often used in the synthesis of coordination polymers and MOFs. These structures have diverse applications due to their unique properties, such as porosity and the ability to incorporate various metals. For instance, they can be used for gas storage , separation , catalysis , and as sensors .
Magnetic Properties
The triazole moiety can contribute to the magnetic properties of coordination compounds. When integrated into polymers with transition metals, these compounds can exhibit interesting magnetic behaviors, which are valuable for magnetic resonance imaging (MRI) contrast agents and in data storage technologies .
Dye Adsorption and Photocatalysis
Compounds containing triazole units have shown efficacy in dye adsorption and photocatalytic degradation of pollutants. This makes them suitable for environmental cleanup applications, such as removing dyes from wastewater and breaking down organic pollutants under light irradiation .
Apoptosis Induction and Cancer Research
Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. They can act as tubulin polymerization inhibitors , which is a promising strategy for cancer therapy . These compounds can potentially be used to design new anticancer drugs that target cell division .
Biological Studies and Drug Design
The structural motif of triazoles is common in medicinal chemistry. They can be part of compounds that are evaluated for in vitro cytotoxic activity against various cancer cell lines. This aids in the discovery of new drugs and understanding their mechanisms of action .
Fluorescence Properties and Sensing
Triazole-containing compounds can exhibit fluorescence, which can be utilized in chemical sensing and bioimaging . Their ability to emit light upon excitation makes them useful in creating sensors for detecting ions or molecules, and for tracking biological processes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-11(7-16-9-14-8-15-16)6-5-10-3-1-2-4-12(10)13/h1-4,8-9,11H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWPSMZJLXJTAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)






![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307295.png)

